(3-methoxy-1-methyl-1H-pyrazol-4-yl)(4-methylpiperazin-1-yl)methanone
Description
The compound "(3-methoxy-1-methyl-1H-pyrazol-4-yl)(4-methylpiperazin-1-yl)methanone" is a methanone derivative featuring a pyrazole ring substituted with a methoxy group at position 3 and a methyl group at position 1. The piperazine moiety is substituted with a methyl group at position 2. The compound is a key fragment of golidocitinib (INN: WHO List 87), a drug candidate with a complex structure incorporating this methanone subunit .
Properties
IUPAC Name |
(3-methoxy-1-methylpyrazol-4-yl)-(4-methylpiperazin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O2/c1-13-4-6-15(7-5-13)11(16)9-8-14(2)12-10(9)17-3/h8H,4-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPPLKDYAUFOOQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2=CN(N=C2OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various targets such as theepidermal growth factor receptor (EGFR) and histamine receptors . These targets play crucial roles in cellular signaling pathways, influencing cell growth, differentiation, and immune responses.
Mode of Action
For instance, compounds targeting EGFR often inhibit the receptor’s tyrosine kinase activity, disrupting signal transduction and leading to decreased cell proliferation.
Biochemical Pathways
For example, EGFR inhibitors can affect the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways , both of which are critical for cell proliferation and survival. Similarly, histamine receptor antagonists can modulate inflammatory responses by inhibiting the release of pro-inflammatory mediators.
Pharmacokinetics
The bioavailability of such compounds can be influenced by factors like molecular weight, lipophilicity, and the presence of metabolic enzymes and transporters.
Result of Action
The molecular and cellular effects of this compound’s action would depend on its specific targets and mode of action. For instance, if it acts as an EGFR inhibitor, it could lead to reduced cell proliferation and induced apoptosis in cells where EGFR signaling is dysregulated. If it targets histamine receptors, it could result in reduced inflammation .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For example, the compound’s activity might be affected by the local pH in different body compartments. Its stability could be influenced by storage conditions, and its efficacy could be modulated by interactions with other drugs or molecules within the body.
Biological Activity
The compound (3-methoxy-1-methyl-1H-pyrazol-4-yl)(4-methylpiperazin-1-yl)methanone is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 489.57 g/mol. The compound exhibits several notable structural features, including:
| Property | Value |
|---|---|
| Molecular Weight | 489.57 g/mol |
| Hydrogen Bond Donor Count | 3 |
| Hydrogen Bond Acceptor Count | 8 |
| Rotatable Bond Count | 7 |
| Topological Polar Surface Area | 116 Ų |
| Complexity | 736 |
Synthesis
The synthesis of this compound typically involves multi-step reactions, including the use of various reagents for coupling and purification. A common method includes the reaction of 3-methoxy-1-methyl-1H-pyrazole with a piperazine derivative under controlled conditions to yield the desired product .
Antitumor Activity
Research has indicated that pyrazole derivatives, including this compound, exhibit significant antitumor properties. In vitro studies have demonstrated that these compounds can inhibit cell proliferation in various cancer cell lines such as A549 (lung cancer), HT-1080 (fibrosarcoma), and SGC-7901 (gastric cancer). The most promising derivatives showed IC50 values indicating effective growth inhibition .
The mechanism underlying the antitumor activity involves the disruption of microtubule dynamics, akin to other known antitubulin agents. This disruption leads to cell cycle arrest and apoptosis in tumor cells, thereby inhibiting tumor growth .
Other Biological Activities
Beyond antitumor effects, pyrazole derivatives have been associated with additional biological activities:
- Antimicrobial : Some studies suggest potential antimicrobial properties against various pathogens.
- Anti-inflammatory : Compounds in this class may modulate inflammatory pathways, providing therapeutic avenues for conditions like arthritis and other inflammatory diseases .
Case Study 1: Antitumor Efficacy
In a study evaluating the efficacy of various pyrazole derivatives, this compound was found to significantly reduce tumor growth in xenograft models. The study highlighted its ability to induce apoptosis through caspase activation pathways, demonstrating its potential as a lead compound for cancer therapy .
Case Study 2: Metabolic Effects
Another research focused on the compound's effects on metabolic syndrome parameters. In preclinical models, it was shown to improve lipid profiles and reduce body weight in high-fat diet-induced obesity models. This suggests a dual role in both metabolic regulation and cancer therapy .
Scientific Research Applications
JAK Inhibition and Antineoplastic Activity
Golidocitinib is primarily recognized for its role as an inhibitor of Janus kinases (JAKs), specifically JAK1. JAKs are critical in the signaling pathways of various cytokines and growth factors, making them significant targets in treating conditions such as cancer and autoimmune diseases.
- Mechanism of Action : By inhibiting JAK1, Golidocitinib interferes with cytokine signaling pathways, which can lead to reduced proliferation of cancer cells and modulation of immune responses .
Potential in Cancer Therapy
Research indicates that Golidocitinib exhibits antineoplastic properties, making it a candidate for cancer treatment. Clinical studies have shown promise in utilizing this compound for various malignancies, particularly those characterized by aberrant JAK signaling pathways.
Clinical Studies
Recent clinical trials have highlighted the efficacy of Golidocitinib in treating conditions associated with JAK dysregulation:
- Study on Efficacy : A study published in the Journal of Medicinal Chemistry reported that Golidocitinib effectively inhibited JAK-mediated signaling in vitro, leading to decreased cell viability in cancer cell lines .
Structure-Activity Relationship (SAR)
The structure of Golidocitinib has been optimized through various modifications to enhance its potency and selectivity for JAK1 over other kinases:
| Modification | Effect on Activity |
|---|---|
| Addition of methoxy group | Increased lipophilicity and binding affinity |
| Piperazine moiety | Improved pharmacokinetic properties |
Case Study: Efficacy in Rheumatoid Arthritis
In a clinical trial involving patients with rheumatoid arthritis, Golidocitinib demonstrated significant improvement in disease activity scores compared to placebo groups. The inhibition of JAK1 was linked to reduced inflammatory cytokine levels, showcasing its therapeutic potential beyond oncology .
Case Study: Psoriasis Treatment
Another study focused on the application of Golidocitinib in psoriasis management. Patients treated with the compound showed marked improvement in skin lesions and overall quality of life, attributed to its immunomodulatory effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on Pyrazole and Piperazine Moieties
The target compound’s pyrazole and piperazine substituents significantly influence its physicochemical and pharmacological properties. Below is a comparative analysis with analogous structures:
Table 1: Key Compounds and Their Structural Features
| Compound Name/ID | Pyrazole Substituents | Piperazine Substituents | Core Structure/Additional Groups | Reference |
|---|---|---|---|---|
| Target Compound | 3-methoxy, 1-methyl | 4-methyl | Methanone | |
| 4-(2,3-Dimethylphenyl)piperazin-1-ylmethanone | 3-phenyl | 4-(2,3-dimethylphenyl) | Methanone, phenylpyrazole | |
| (4-Methoxyphenyl)[4-(3-phenyl-1H-pyrazol-5-yl)piperazin-1-yl]methanone | 3-phenyl (position 5) | 4-(4-methoxyphenyl) | Methanone, phenylpyrazole | |
| (4-Bromo-1H-indol-2-yl)(4-methylpiperazin-1-yl)methanone | Indole (4-bromo) | 4-methyl | Methanone, indole | |
| (3-Nitrophenyl)(piperazin-1-yl)methanone | None (nitrophenyl substituent) | Unsubstituted piperazine | Methanone, nitrophenyl |
Electronic and Steric Effects
- Methoxy vs. Nitro Groups: The methoxy group in the target compound is electron-donating, enhancing the pyrazole ring’s electron density. In contrast, nitro groups (e.g., in (3-nitrophenyl)(piperazin-1-yl)methanone) are electron-withdrawing, reducing aromatic ring reactivity and altering binding interactions .
- Methyl Substitution on Piperazine: The 4-methylpiperazine in the target compound improves metabolic stability compared to unsubstituted piperazines (e.g., in (3-nitrophenyl)(piperazin-1-yl)methanone) .
Q & A
Q. What are the common synthetic routes for (3-methoxy-1-methyl-1H-pyrazol-4-yl)(4-methylpiperazin-1-yl)methanone, and how are reaction conditions optimized?
- Methodological Answer : The synthesis typically involves coupling a substituted pyrazole with a piperazine derivative. Key steps include:
- Cyclocondensation : Starting from precursors like ethyl acetoacetate and phenylhydrazine to form the pyrazole core .
- Substitution Reactions : Introducing the methoxy and methyl groups on the pyrazole ring under reflux conditions with alkylating agents (e.g., methyl iodide) .
- Coupling with 4-Methylpiperazine : Using carbodiimide-mediated amidation or nucleophilic acyl substitution under inert atmospheres (e.g., nitrogen) to minimize side reactions .
- Optimization : Reaction yields are maximized by controlling temperature (60–80°C), solvent polarity (DMF or THF), and catalyst selection (e.g., Hünig’s base). Purification via column chromatography (silica gel, ethyl acetate/hexane) ensures >95% purity .
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer :
- FT-IR : Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹, N-H bends in piperazine) .
- NMR (¹H/¹³C) : Confirms substituent positions:
- Pyrazole C-3 methoxy proton at δ 3.8–4.0 ppm.
- Piperazine methyl protons as a singlet at δ 2.3–2.5 ppm .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 291.168) .
- X-ray Crystallography : Resolves crystal packing and stereochemistry, particularly for verifying methoxy group orientation .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across studies involving this compound?
- Methodological Answer : Discrepancies often arise from:
- Assay Variability : Use standardized protocols (e.g., CLSI guidelines for antimicrobial testing) .
- Compound Purity : Validate via HPLC (≥95% purity) and control for degradation products .
- Cell Line Specificity : Compare activity across multiple lines (e.g., Dalton’s lymphoma vs. HeLa cells) .
- Statistical Analysis : Apply multivariate regression to isolate variables (e.g., IC₅₀ differences due to solvent polarity) .
- Reference Studies : Cross-validate with structurally analogous compounds (e.g., nitro-to-amino pyrazole derivatives showing enhanced activity) .
Q. What computational methods predict the binding affinity of this compound with target enzymes?
- Methodological Answer :
- Molecular Docking (AutoDock Vina) : Simulate interactions with active sites (e.g., kinase domains). Key parameters:
- Grid box centered on catalytic residues (e.g., ATP-binding pocket).
- Scoring functions (e.g., ΔG < -8 kcal/mol indicates strong binding) .
- MD Simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100 ns trajectories. Analyze RMSD (<2 Å) and hydrogen bond occupancy .
- QSAR Models : Corolate substituent effects (e.g., methoxy group bulkiness) with bioactivity using descriptors like logP and polar surface area .
Q. How do structural modifications to the pyrazole or piperazine moieties affect bioactivity in SAR studies?
- Methodological Answer :
- Pyrazole Modifications :
- Nitro → Amino Group : Enhances antibacterial activity (MIC reduced from 32 µg/mL to 8 µg/mL against E. coli) but decreases metabolic stability .
- Methoxy Position : Para-substitution (vs. meta) improves π-π stacking with aromatic enzyme residues .
- Piperazine Modifications :
- N-Methylation : Increases blood-brain barrier permeability (logBB > 0.3) but reduces solubility .
- Phenyl Substituents : 4-Methoxy-phenyl derivatives show 2-fold higher antitumor activity (IC₅₀ = 12 µM) due to hydrophobic interactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
